molecular formula C10H10N2O3 B12222092 Carbamic acid, 1,2-benzisoxazol-3-yl-, ethyl ester (9CI)

Carbamic acid, 1,2-benzisoxazol-3-yl-, ethyl ester (9CI)

Cat. No.: B12222092
M. Wt: 206.20 g/mol
InChI Key: JOUBRVWFGMUVGI-UHFFFAOYSA-N
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Description

Carbamic acid, 1,2-benzisoxazol-3-yl-, ethyl ester (9CI) is a heterocyclic carbamate derivative characterized by a 1,2-benzisoxazole core linked to an ethyl carbamate group. The benzisoxazole moiety confers unique electronic and steric properties, influencing reactivity, solubility, and biological interactions. This compound is of interest in pharmaceutical and agrochemical research due to the bioactivity of carbamates and benzisoxazole derivatives .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

ethyl N-(1,2-benzoxazol-3-yl)carbamate

InChI

InChI=1S/C10H10N2O3/c1-2-14-10(13)11-9-7-5-3-4-6-8(7)15-12-9/h3-6H,2H2,1H3,(H,11,12,13)

InChI Key

JOUBRVWFGMUVGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NOC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, 1,2-benzisoxazol-3-yl-, ethyl ester typically involves the reaction of 1,2-benzisoxazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester . The general reaction scheme is as follows:

  • Dissolve 1,2-benzisoxazole in an anhydrous solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add ethyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of carbamic acid, 1,2-benzisoxazol-3-yl-, ethyl ester follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, 1,2-benzisoxazol-3-yl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzisoxazole ring.

    Reduction: Alcohol derivatives of the original ester.

    Substitution: Various substituted benzisoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, 1,2-benzisoxazol-3-yl-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of carbamic acid, 1,2-benzisoxazol-3-yl-, ethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activity, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes and altering their catalytic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Heterocyclic Cores

a) 1,2-Benzisothiazol Derivatives
  • Example :
    • Carbamic acid, (3-chlorophenyl)-, 1-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)ethyl ester (9CI) (CAS 199173-08-5)
  • Molecular Formula : C₁₇H₁₅ClN₂O₃S
  • Molecular Weight : ~370.83 g/mol
  • The 3-chlorophenyl group enhances steric bulk and electron-withdrawing effects compared to the target compound .
b) Thiazole-Containing Analogs
  • Example: Carbamic acid, [(2-thiazolylamino)carbonyl]-, ethyl ester (9CI) (CAS 41227-91-2)
  • Molecular Formula : C₇H₉N₃O₃S
  • Molecular Weight : 215.23 g/mol
  • Key Differences: Substitutes benzisoxazole with a thiazole ring, reducing aromatic conjugation but introducing sulfur-based hydrogen bonding.

Substituent and Ester Group Modifications

a) Chlorinated Derivatives
  • Example :
    • Carbamic acid, (2-chloroethyl)-, 1-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)ethyl ester (9CI) (CAS 199173-05-2)
  • Molecular Formula : C₁₃H₁₅ClN₂O₃S
  • Molecular Weight : 314.79 g/mol
  • This contrasts with the ethyl ester in the target compound, which may hydrolyze more readily .
b) Branched Ester Groups
  • Example :
    • Carbamic acid, butyl-, 1-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)ethyl ester (9CI) (CAS 199173-01-8)
  • Molecular Formula : C₁₅H₂₀N₂O₃S
  • Molecular Weight : 308.40 g/mol

Functional Group Additions

  • Example :
    • Carbamic acid, [(1-methylethoxy)thioxomethyl]-, methyl ester (9CI) (CAS 339363-71-2)
  • Molecular Formula: Not explicitly provided, but likely contains a thioxomethyl group.
  • Key Differences : Introduces a thioxomethyl substituent, which may increase redox activity or metal-binding capacity compared to the target compound’s benzisoxazole core .

Comparative Data Table

Compound Name (CAS) Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 1,2-Benzisoxazole Ethyl carbamate Inferred ~200–250 (estimated) Moderate lipophilicity, ester hydrolysis
CAS 199173-08-5 1,2-Benzisothiazole 3-Chlorophenyl, methyl ester C₁₇H₁₅ClN₂O₃S 370.83 High lipophilicity, thiol reactivity
CAS 41227-91-2 Thiazole Thiazolylamino carbonyl, ethyl ester C₇H₉N₃O₃S 215.23 Polar, hydrogen-bonding capacity
CAS 199173-01-8 1,2-Benzisothiazole Butyl carbamate C₁₅H₂₀N₂O₃S 308.40 Enhanced metabolic stability

Research Implications

  • Pharmacological Potential: The benzisoxazole core in the target compound may offer improved CNS penetration compared to benzisothiazol or thiazole analogs, owing to reduced sulfur-induced polarity .
  • Agrochemical Relevance : Ethyl carbamates with heterocyclic cores are often explored as protease inhibitors or herbicides; structural variations influence target selectivity .
  • Metabolic Stability : Ethyl esters generally hydrolyze faster than methyl or branched esters, affecting bioavailability. Chlorine or sulfur substituents may alter cytochrome P450 interactions .

Biological Activity

Carbamic acid, 1,2-benzisoxazol-3-yl-, ethyl ester (9CI), also known by its CAS Number 104121-54-2, is a compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicity, and metabolic pathways based on recent studies and assessments.

  • Molecular Formula : C10H10N2O2S
  • Molecular Weight : 222.26 g/mol
  • Structure : The compound features a benzisoxazole moiety which is significant for its biological interactions.

Pharmacological Activity

  • Antimicrobial Properties :
    • Studies have shown that derivatives of carbamic acid can exhibit antimicrobial activity against various pathogens. The benzisoxazole structure is known to enhance bioactivity due to its ability to interact with bacterial enzymes and cell membranes.
  • Anticancer Activity :
    • In clinical trials involving patients with leukemia and other cancers, carbamic acid derivatives were administered at doses ranging from 1 to 6 g/day. Common side effects included nausea and leukopenia, indicating potential cytotoxic effects on rapidly dividing cells .
  • Neuroprotective Effects :
    • Some studies suggest that compounds similar to carbamic acid may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Toxicity Profile

The toxicity of carbamic acid, 1,2-benzisoxazol-3-yl-, ethyl ester has been assessed through various animal studies:

  • Acute Toxicity : The median lethal dose (LD50) in rats is reported to be greater than 2000 mg/kg body weight (bw), indicating low acute toxicity .
  • Chronic Toxicity : Long-term exposure studies in B6C3F1 mice revealed significant toxic effects at doses of 1100 ppm and above. These included:
    • Hepatocellular lesions
    • Nephropathy
    • Cardiomyopathy
    • Leukopenia observed at lower concentrations .

Metabolic Pathways

The metabolism of carbamic acid, 1,2-benzisoxazol-3-yl-, ethyl ester involves several key processes:

  • Absorption and Distribution : The compound is poorly absorbed through the dermal route but has significant absorption when administered orally. Following oral administration, it undergoes extensive hepatic metabolism.
  • Metabolites : Key metabolites identified include sulfate and glucuronide conjugates formed through oxidation processes. These metabolites are excreted primarily via urine .

Case Study 1: Clinical Trial in Cancer Patients

A clinical trial conducted on patients suffering from leukemia involved administering the compound as an oral treatment over a period of up to 109 days. While the treatment showed potential anticancer effects, it was also associated with notable side effects such as nausea and leukopenia .

Case Study 2: Animal Study on Toxicity

In a two-year study involving B6C3F1 mice, administration of the compound in drinking water led to dose-dependent increases in various health issues including nephropathy and cardiomyopathy at higher doses (3300 ppm). The study highlighted the importance of understanding long-term exposure risks associated with this compound .

Summary of Findings

Biological ActivityObservations
AntimicrobialEffective against various pathogens
AnticancerCytotoxic effects noted; side effects include nausea and leukopenia
NeuroprotectivePotential benefits in reducing oxidative stress
Acute ToxicityLD50 > 2000 mg/kg bw
Chronic ToxicitySignificant toxic effects at doses ≥1100 ppm

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